molecular formula C24H24FN7O B2440101 2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021061-13-1

2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2440101
CAS No.: 1021061-13-1
M. Wt: 445.502
InChI Key: BZNXZQXMCZFJNK-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound of interest in multiple scientific domains. This molecule features a combination of fluorinated benzamide, piperazine, and pyrazolopyrimidine rings, suggesting applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation involves multi-step synthesis:

  • Formation of the Piperazine Core:

    • Reacting 4-phenylpiperazine with appropriate coupling agents under conditions like 150°C.

  • Incorporation of Pyrazolo[3,4-d]pyrimidine:

    • Subsequent reaction with 1H-pyrazolo[3,4-d]pyrimidine precursors, typically using amide bond formation methods.

  • Final Assembly:

    • Coupling the intermediate with 2-fluorobenzoyl chloride under anhydrous conditions to form the final compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: Undergoes typical organic oxidation and reduction reactions involving functional groups like amides and aromatic rings.

  • Substitution Reactions: The fluorine atom and aromatic ring participate in nucleophilic substitution and electrophilic substitution reactions, respectively.

Common Reagents and Conditions

  • Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: Sodium borohydride or lithium aluminium hydride for reduction processes.

  • Substitution Conditions: Utilize catalysts like palladium on carbon for hydrogenation reactions or sodium methoxide for nucleophilic substitutions.

Major Products

  • Oxidation Products: Such as various oxidized intermediates.

  • Reduction Products: Producing reduced forms, such as converting nitro groups to amines.

  • Substitution Products: Derivatives, involving substitutions on the aromatic ring.

Scientific Research Applications

2-Fluoro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds applications across fields:

  • Chemistry: Used as an intermediate in complex organic syntheses.

  • Biology: Investigated for its potential role in biochemical pathways involving enzyme inhibition.

  • Medicine: Explored in drug discovery, particularly in targeting neurological conditions due to its piperazine moiety.

  • Industry: Applicable in developing advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(4-Phenylpiperazin-1-yl)butyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzamide

  • 2-Chloro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Uniqueness

The introduction of a fluorine atom distinguishes this compound, often enhancing biological activity, metabolic stability, and binding affinity. Its precise interactions within biological systems may differ significantly from non-fluorinated analogs.

This comprehensive exploration of 2-Fluoro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide underscores its multifaceted potential across various scientific and industrial applications.

Properties

IUPAC Name

2-fluoro-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O/c25-21-9-5-4-8-19(21)24(33)26-10-11-32-23-20(16-29-32)22(27-17-28-23)31-14-12-30(13-15-31)18-6-2-1-3-7-18/h1-9,16-17H,10-15H2,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNXZQXMCZFJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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